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PAR-2 Activating Peptide acetate -

PAR-2 Activating Peptide acetate

Catalog Number: EVT-14891770
CAS Number:
Molecular Formula: C31H60N10O9
Molecular Weight: 716.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PAR-2 Activating Peptide Acetate is a synthetic peptide that specifically activates the protease-activated receptor 2 (PAR2), a member of the G protein-coupled receptor family. This receptor plays a significant role in various physiological processes, particularly in inflammation and pain signaling. The peptide is derived from the N-terminal sequence of PAR2 and acts by mimicking the natural ligands that activate this receptor.

Source

PAR2 was first identified in 1994 and has since been studied extensively for its role in mediating various biological effects through its activation by proteases like trypsin and mast cell-derived tryptase. The specific peptide sequence used in PAR-2 Activating Peptide Acetate is typically designed to enhance specificity and potency towards PAR2, distinguishing it from other receptors in the same family .

Classification

PAR2 belongs to the class A G protein-coupled receptors. It is classified under the broader category of proteinase-activated receptors, which includes other members like PAR1. These receptors are characterized by their activation through proteolytic cleavage, leading to the exposure of a tethered ligand that initiates intracellular signaling cascades .

Synthesis Analysis

Methods

The synthesis of PAR-2 Activating Peptide Acetate generally involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for precise control over the sequence and modifications of the peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching the C-terminal amino acid to a solid support, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps.
  2. Cleavage and Purification: Once the desired peptide sequence is assembled, it is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays.
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Structure

The molecular structure of PAR-2 Activating Peptide Acetate typically includes a sequence derived from the N-terminal region of PAR2, such as Ser-Leu-Ile-Gly-Arg-Leu-amide. This structure is crucial for its interaction with the receptor.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: Approximately 290.32 g/mol
  • 3D Structure: The peptide adopts a conformation that allows it to fit into the binding site of PAR2, facilitating receptor activation .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving PAR-2 Activating Peptide Acetate is its binding to PAR2, leading to receptor activation. This activation triggers downstream signaling pathways involving G proteins and β-arrestins.

Technical Details

  1. Activation Mechanism: Upon binding, PAR2 undergoes conformational changes that activate associated G proteins (Gαq, Gα12/13), resulting in intracellular calcium mobilization and activation of mitogen-activated protein kinases.
  2. Desensitization: Continuous exposure to activating peptides can lead to desensitization of PAR2, where subsequent stimuli do not elicit responses due to receptor internalization and degradation .
Mechanism of Action

Process

The mechanism of action for PAR-2 Activating Peptide Acetate involves several steps:

  1. Binding: The peptide binds to the extracellular domain of PAR2.
  2. Proteolytic Cleavage: This binding mimics proteolytic cleavage, exposing an N-terminal ligand.
  3. Signal Transduction: Activation leads to G protein signaling pathways that influence cellular responses such as inflammation, pain perception, and immune responses.

Data

Research indicates that activation of PAR2 can lead to increased levels of inflammatory mediators such as cytokines and reactive oxygen species, contributing to various pathophysiological conditions like asthma and inflammatory bowel disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to extreme pH levels.
  • pH Range: Optimal activity often observed at physiological pH (around 7.4).

Relevant data indicates that modifications to the peptide sequence can enhance stability and receptor selectivity, making it a valuable tool in research applications .

Applications

PAR-2 Activating Peptide Acetate has numerous scientific applications:

  1. Research Tool: Used extensively in studies investigating the role of PAR2 in inflammation, pain signaling, and immune responses.
  2. Therapeutic Development: Potentially useful in developing treatments for conditions like asthma, chronic pain syndromes, and other inflammatory diseases due to its ability to modulate immune responses .
  3. Biological Assays: Employed in assays designed to evaluate receptor activity and signaling pathways associated with PAR2 activation.
Introduction to PAR-2 Activating Peptide Acetate in Protease-Activated Receptor Research

Historical Context and Discovery of PAR-2 Activating Peptides

The discovery of protease-activated receptor 2 (PAR-2) in the mid-1990s marked a paradigm shift in understanding how proteases regulate cellular signaling. Unlike classical G protein-coupled receptors (GPCRs), PAR-2 is irreversibly activated by proteolytic cleavage of its extracellular N-terminus, exposing a tethered ligand (TL) that binds intramolecularly to the receptor body [1] [2]. Synthetic PAR-2 activating peptides (APs) were developed to mimic this endogenous mechanism, circumventing the need for proteolytic cleavage. The seminal work by Nystedt et al. (1994) identified the canonical tethered ligand sequence SLIGRL (mouse/rat) and SLIGKV (human) [1] [5]. Early structure-activity studies screened >100 peptide analogs, revealing that:

  • Acetylated N-termini (e.g., Ac-SLIGRL-NH₂) enhanced stability and potency
  • Position 1 (Ser) tolerated limited substitutions, while Position 2 (Leu) accepted bulky hydrophobic residues (e.g., cyclohexylalanine, Cha)
  • Position 5 (Arg/Lys) was critical for receptor activation via ionic interactions [5] [7]

Table 1: Evolution of Key PAR-2 Activating Peptides

Peptide SequenceRelative PotencySelectivityKey Modifications
SLIGRL-NH₂1× (Reference)Low (PAR-1 cross-reactivity)None (Native rodent sequence)
Ac-SLIGRL-NH₂ModerateN-terminal acetylation
2-Furoyl-LIGRLO-NH₂10×HighN-terminal capping, C-terminal optimization
SLIARK-NH₂High (PAR-2 selective)Position 5 substitution (Lys→Arg)
Ac-SLCha-ARL-NH₂HighPosition 2/4 substitutions (Cha)

These efforts culminated in optimized agonists like 2-Furoyl-LIGRLO-NH₂, which exhibited 10-fold higher potency than SLIGRL due to resistance to peptidases and enhanced receptor affinity [5] [7]. PAR-2 AP acetates (e.g., SLIGRL acetate) emerged as preferred research reagents due to their improved solubility in physiological buffers compared to trifluoroacetate salts.

Classification Within the PAR Family and Structural Homology

PAR-2 belongs to the class A GPCR subfamily of protease-activated receptors (PARs 1–4), sharing a conserved activation mechanism but distinct proteolytic regulation and signaling profiles:

  • Structural Homology: PAR-2 exhibits ~30% sequence identity with PAR-1 and PAR-4, with highest conservation in transmembrane domains (TM) 3, 6, and 7. The extracellular loop 2 (ECL2) is critical for tethered ligand binding across all PARs [2] [8].
  • Unique Activation Pocket: Cryo-EM structures of PAR-2 bound to its tethered ligand (SLIGKV) reveal a shallow orthosteric pocket formed by TMs 3, 5, 6, and ECL2. Key interactions include:
  • Ser37TL hydrogen bonding with Tyr311⁶.⁵⁶ (TM6)
  • Leu38TL van der Waals contacts with Phe243ᴱᶜˡ² (ECL2)
  • Lys41TL salt bridge with Glu232⁵.³⁰ (TM5) [10]
  • Divergent Cleavage Sites: Unlike PAR-1 (activated by thrombin cleavage at R41↓S42) or PAR-4 (thrombin cleavage at R47↓G48), PAR-2 is cleaved by trypsin/tryptase at R36↓S37. This exposes SLIGKV—a sequence absent in other PARs [1] [9].

Table 2: Comparative Features of Human PAR Subtypes

FeaturePAR-1PAR-2PAR-3PAR-4
Primary ActivatorThrombinTrypsin/TryptaseThrombinThrombin
Cleavage SiteR41↓S42R36↓S37K38↓T39R47↓G48
Tethered LigandSFLLRNSLIGKVTFRGAPGYPGQV
Synthetic APTFLLR-NH₂SLIGKV-NH₂Not applicableAYPGKF-NH₂
Key SignalingGq, G12/13Gq, β-arrestinThrombin cofactorGq, Gi

Role of PAR-2 in Physiological and Pathological Signaling Networks

PAR-2 activating peptides serve as essential tools for dissecting the receptor's dual roles in health and disease, revealing context-dependent signaling cascades:

  • Physiological Signaling:
  • Vascular Tone Regulation: AP-induced PAR-2 activation triggers endothelial nitric oxide (NO) and prostacyclin release, causing vasodilation. Notably, this vasodilatory response remains intact in diabetic vessels with endothelial dysfunction, suggesting a protective role [4] [9].
  • Epithelial Barrier Function: In intestinal and pulmonary epithelia, low-dose SLIGKV acetate enhances barrier integrity via Rac1-dependent cytoskeletal reorganization [3] [9].
  • Neuronal Sensitization: PAR-2 APs sensitize TRPV4 ion channels in sensory neurons, modulating mechanosensation and pain thresholds [6] [8].

  • Pathological Signaling:

  • Inflammatory Arthritis: Intra-articular SLIGRL injection in mice induces synovial hyperemia, edema, and IL-6 release. PAR-2 knockout mice show >4-fold reduction in joint inflammation [1] [3].
  • Metabolic Dysregulation: Chronic PAR-2 activation promotes adipose tissue inflammation and insulin resistance. Antagonists (e.g., GB88) reverse adipocyte hypertrophy in obese rats [4] [9].
  • Cancer Progression: APs stimulate invasion in breast cancer models via PAR-2/Gαq/MMP2 signaling and EGFR transactivation [3] [9].
  • Pain Processing: Spinal administration of SLIGKV induces mechanical allodynia through neurokinin-1 receptor (NK1R) cross-talk and ERK phosphorylation [6].

Table 3: Pathological Roles of PAR-2 Validated Using Activating Peptides

Disease ContextKey MechanismAP-Induced EffectTherapeutic Intervention
Rheumatoid arthritisSynovial PAR-2 upregulation → IL-6/MMP releaseJoint swelling, leukocyte infiltrationPAR-2 antibody (SAM11) blocks cartilage erosion
OsteoarthritisSubchondral bone PAR-2 signaling → osteophytesCartilage degradation in mouse MMTL modelPAR-2 KO reduces bone formation
Diabetic endothelial dysfunctionPreserved NO-dependent vasodilationEnhanced tissue perfusion in GK ratsNot applicable (protective role)
Neuropathic painPAR-2-TRPV4 coupling in sensory neuronsThermal hyperalgesia, mechanical allodyniaTRPV4 antagonists block AP effects

The biased signaling properties of certain AP analogs (e.g., GB110) further highlight the therapeutic potential of selectively modulating specific PAR-2 pathways [6] [9].

Properties

Product Name

PAR-2 Activating Peptide acetate

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide

Molecular Formula

C31H60N10O9

Molecular Weight

716.9 g/mol

InChI

InChI=1S/C29H56N10O7.C2H4O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;1-2(3)4/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);1H3,(H,3,4)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

PZBHHOZNEMXTKZ-DBYSMBDASA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O

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